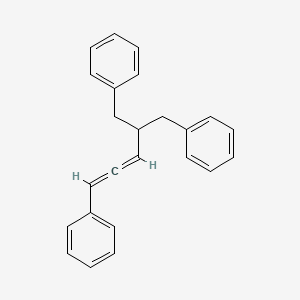
1,1'-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a penta-1,2-diene core flanked by benzyl and dibenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene typically involves the reaction of benzyl halides with penta-1,2-diene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the benzyl halide and subsequent coupling with the diene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzyl or dibenzene groups, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated dienes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar structure but with a hexadiene core.
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: Contains a methyl-substituted pentadiene core.
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Features a trimethyl-substituted propene core.
Uniqueness
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
919285-15-7 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
InChI |
InChI=1S/C24H22/c1-4-11-21(12-5-1)17-10-18-24(19-22-13-6-2-7-14-22)20-23-15-8-3-9-16-23/h1-9,11-18,24H,19-20H2 |
InChI Key |
JQKKGAADFNTXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
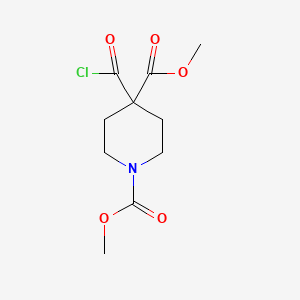
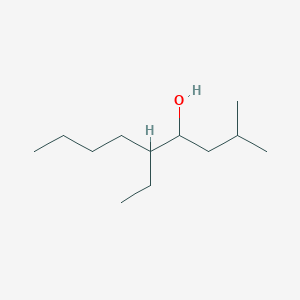

![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
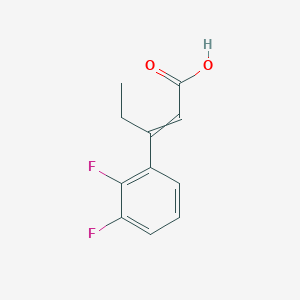
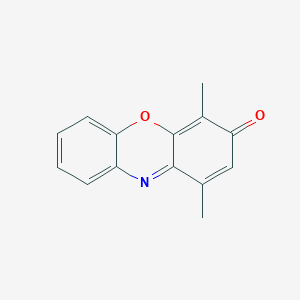
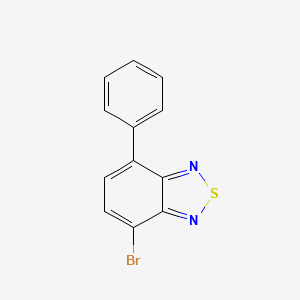
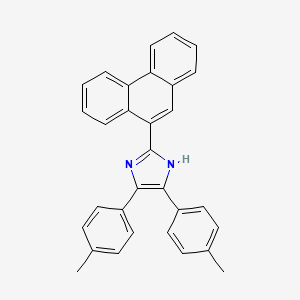

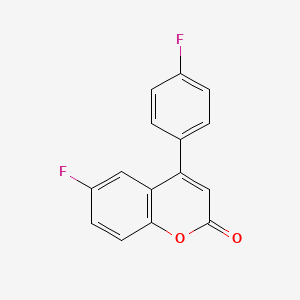
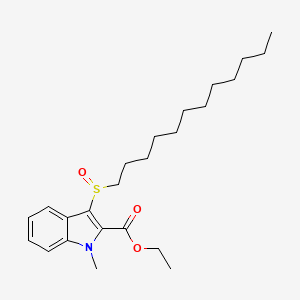
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
